molecular formula C19H18ClN3O4S2 B2529884 methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate CAS No. 1252824-86-4

methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate

Cat. No.: B2529884
CAS No.: 1252824-86-4
M. Wt: 451.94
InChI Key: NTASBNFKABVYKH-UHFFFAOYSA-N
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Description

Methyl 4-chloro-2-[2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate is a useful research compound. Its molecular formula is C19H18ClN3O4S2 and its molecular weight is 451.94. The purity is usually 95%.
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Scientific Research Applications

Crystal Structures and Conformation

Research on similar thieno[3,2-d]pyrimidin-2-yl compounds highlights their structural characteristics, such as folded conformations about certain atoms, inclinations between pyrimidine and benzene rings, and stabilization through intramolecular hydrogen bonding. These structural insights are crucial for understanding the chemical behavior and potential applications of these compounds in materials science and molecular engineering (Subasri et al., 2016).

Herbicidal Applications

Research on derivatives of thieno[3,2-d]pyrimidin-2-yl compounds, such as ZJ0273, demonstrates their use as broad-spectrum herbicidal ingredients for weed control. The synthesis and labeling of these compounds with tritium and carbon-14 enable studies on their metabolism, environmental behavior, and fate, crucial for agricultural applications (Yang et al., 2008).

Antitumor and Antifolate Activities

Compounds with the thieno[3,2-d]pyrimidine backbone have been synthesized as potential inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showing promise in cancer therapy. The dual inhibitory activity on human TS and DHFR suggests their potential as potent antitumor agents, highlighting the relevance of these structures in medicinal chemistry and drug development (Gangjee et al., 2008).

Microbial Degradation and Environmental Impact

Studies on the microbial degradation of structurally related herbicides, like chlorimuron-ethyl, by fungi such as Aspergillus niger, provide insights into the environmental fate of these chemicals. Understanding the metabolic pathways and degradation products is essential for assessing the environmental impact and designing more eco-friendly agricultural chemicals (Sharma et al., 2012).

Properties

IUPAC Name

methyl 4-chloro-2-[[2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4S2/c1-3-7-23-17(25)16-13(6-8-28-16)22-19(23)29-10-15(24)21-14-9-11(20)4-5-12(14)18(26)27-2/h4-6,8-9H,3,7,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTASBNFKABVYKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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